molecular formula C17H16Cl2N2O B4435359 N-(2,3-dichlorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide

N-(2,3-dichlorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide

Cat. No. B4435359
M. Wt: 335.2 g/mol
InChI Key: DUXOKNRYBLYNOQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isoquinoline derivatives involves intricate chemical reactions. For instance, compounds like 2-(2-Methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide show significant antiviral and antiapoptotic effects, hinting at the complex synthetic pathways that could be similar to the target compound (Ghosh et al., 2008). Another example involves the iodine-mediated 6- END cyclization of certain acetamides, a step that could be analogous in synthesizing our target compound (Kobayashi et al., 2007).

Molecular Structure Analysis

Studies on compounds like 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl) acetamide provide insights into the molecular structure through DFT and experimental (FT-IR and FT-Raman) investigations, which can be extrapolated to understand the structure of N-(2,3-dichlorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide (El-Azab et al., 2016).

Chemical Reactions and Properties

The chemical reactivity and properties can be assessed through studies on similar compounds. For example, the photochemically induced cyclization of certain acetamides provides insights into potential reactions N-(2,3-dichlorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide could undergo (Martínez et al., 2001).

Physical Properties Analysis

The crystal structure and physical properties of closely related compounds, such as those involving chlorophenyl and isoquinoline units, offer a foundation to understand the physical characteristics of the target compound. For instance, studies on the crystal structure and Hirshfeld surface analysis reveal details on molecular interactions and packing which can be related to N-(2,3-dichlorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide (Akkurt et al., 2021).

Chemical Properties Analysis

Quantum chemical calculations on dichloro-N-(2,3-dichlorophenyl) acetamide variants provide extensive information on vibrational frequencies, molecular electrostatic potential, and reactivity descriptors. These studies are vital for understanding the chemical behavior and potential reactivity patterns of our target compound (Choudhary et al., 2014).

properties

IUPAC Name

N-(2,3-dichlorophenyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O/c18-14-6-3-7-15(17(14)19)20-16(22)11-21-9-8-12-4-1-2-5-13(12)10-21/h1-7H,8-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXOKNRYBLYNOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC(=O)NC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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